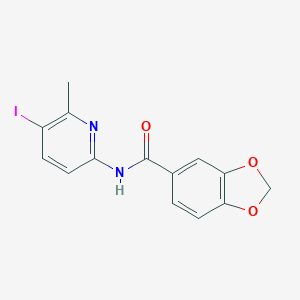![molecular formula C21H27N3O4S B244660 2-(4-ethylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244660.png)
2-(4-ethylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as Compound X in scientific literature.
Wirkmechanismus
The mechanism of action of Compound X is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. Compound X has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain protein kinases that are involved in cancer growth.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to reduce the growth and proliferation of cancer cells. Compound X has been shown to have a low toxicity profile and does not have any significant adverse effects on normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
Compound X has various advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has a low toxicity profile, which makes it safe for use in animal studies. However, there are certain limitations to its use in lab experiments. Compound X has poor solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which limits its effectiveness in long-term studies.
Zukünftige Richtungen
There are various future directions for the research on Compound X. One direction is to study its potential use in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to understand the mechanism of action of Compound X and its potential side effects.
Synthesemethoden
Compound X is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the use of 4-ethylphenol, 4-(methylsulfonyl)-1-piperazine, and 4-chloro-3-nitrobenzoic acid as starting materials. The reaction proceeds through a series of steps involving the formation of intermediates, which are then further reacted to form Compound X. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
Compound X has shown potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. Compound X has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation and pain in animal models of inflammation. Compound X has also been studied for its potential use in the treatment of various neurological disorders.
Eigenschaften
Molekularformel |
C21H27N3O4S |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
2-(4-ethylphenoxy)-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H27N3O4S/c1-3-17-4-10-20(11-5-17)28-16-21(25)22-18-6-8-19(9-7-18)23-12-14-24(15-13-23)29(2,26)27/h4-11H,3,12-16H2,1-2H3,(H,22,25) |
InChI-Schlüssel |
PYHUXCZALIRDQN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
Kanonische SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244577.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244579.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244581.png)

![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244586.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244587.png)

![N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B244590.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244591.png)
![N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B244592.png)
![N-[4-(diethylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B244593.png)

![N-[4-(4-methylpiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244595.png)
